5-tert-butyl-2-(2-chloroethyl)-1,3-oxazole
CAS No.: 1153291-73-6
Cat. No.: VC11641238
Molecular Formula: C9H14ClNO
Molecular Weight: 187.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1153291-73-6 |
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Molecular Formula | C9H14ClNO |
Molecular Weight | 187.66 g/mol |
IUPAC Name | 5-tert-butyl-2-(2-chloroethyl)-1,3-oxazole |
Standard InChI | InChI=1S/C9H14ClNO/c1-9(2,3)7-6-11-8(12-7)4-5-10/h6H,4-5H2,1-3H3 |
Standard InChI Key | LSLZHDORVOYYOA-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CN=C(O1)CCCl |
Canonical SMILES | CC(C)(C)C1=CN=C(O1)CCCl |
Introduction
Chemical Identity and Structural Features
The molecular formula of 5-tert-butyl-2-(2-chloroethyl)-1,3-oxazole is C₉H₁₄ClNO, with a molecular weight of 195.67 g/mol. Its IUPAC name derives from the oxazole core, where the tert-butyl group (–C(CH₃)₃) occupies the 5-position, and a 2-chloroethyl moiety (–CH₂CH₂Cl) is attached to the 2-position. The compound’s structure can be represented by the SMILES notation: CC(C)(C)C1=CN=C(CClC)O1, highlighting the spatial arrangement of substituents .
Key structural features include:
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Oxazole core: A five-membered aromatic ring containing one oxygen and one nitrogen atom, contributing to electron-deficient properties that facilitate electrophilic substitution reactions.
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tert-Butyl group: A bulky, electron-donating substituent that enhances steric hindrance and influences the compound’s solubility and stability.
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2-Chloroethyl chain: A flexible alkyl chain terminated by a chlorine atom, which may serve as a reactive site for further functionalization or participate in intermolecular interactions.
Comparative analysis with the closely related compound 5-tert-butyl-2-(chloromethyl)-1,3-oxazole (CAS 224441-73-0, C₈H₁₂ClNO) suggests that the addition of a methylene group in the 2-chloroethyl variant increases molecular weight by 14.03 g/mol and introduces greater conformational flexibility.
Synthetic Methodologies
While no explicit synthesis of 5-tert-butyl-2-(2-chloroethyl)-1,3-oxazole has been reported, plausible routes can be inferred from established protocols for analogous 1,3-oxazoles :
Robinson–Gabriel Cyclization
This method involves the cyclodehydration of N-acyl-α-amino ketones using agents like phosphoryl chloride (POCl₃) or ethyl chloroformate. For example:
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Step 1: Acylation of a valine-derived amine with 4-[(4-chlorophenyl)sulfonyl]benzoyl chloride to form an N-acyl-α-amino acid .
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Step 2: Cyclodehydration with POCl₃ to yield the 1,3-oxazole core.
Adapting this approach, the target compound could be synthesized by substituting the α-amino ketone precursor with a tert-butyl-containing intermediate and a 2-chloroethyl side chain.
Halogenation of Preformed Oxazoles
An alternative route involves introducing the chloroethyl group via post-cyclization modification:
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Step 1: Synthesis of 5-tert-butyl-1,3-oxazole-2-ethanol through alkylation or Grignard addition.
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Step 2: Chlorination of the hydroxyl group using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield the 2-chloroethyl derivative.
Physicochemical Properties
Based on structural analogs, the following properties are anticipated:
The tert-butyl group likely confers lipophilicity, while the chloroethyl chain enhances electrophilicity at the β-carbon, making the compound reactive toward nucleophiles.
Biological Activity and Applications
Pharmaceutical Intermediates
Chloroethyl-substituted oxazoles serve as precursors in drug synthesis. For example:
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Tert-butyl carbamates with chloroethyl groups are intermediates in neurology-targeted therapies .
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The chlorine atom facilitates cross-coupling reactions (e.g., Suzuki–Miyaura) for introducing aryl or heteroaryl groups.
Research Gaps and Future Directions
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Synthesis Optimization: Developing one-pot methodologies to improve yield and scalability.
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Biological Screening: Testing against MRSA, Pseudomonas aeruginosa, and fungal pathogens.
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Structure–Activity Relationships (SAR): Comparing chloroethyl vs. chloromethyl analogs to elucidate substituent effects.
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